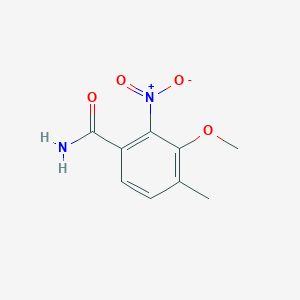

3-Methoxy-4-methyl-2-nitrobenzamide

Description

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-methoxy-4-methyl-2-nitrobenzamide |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-4-6(9(10)12)7(11(13)14)8(5)15-2/h3-4H,1-2H3,(H2,10,12) |

InChI Key |

FUJBWJWASQEZBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4 Methyl 2 Nitrobenzamide and Analogous Structures

Strategic Approaches to Benzamide (B126) Formation

The synthesis of the benzamide moiety is a cornerstone of organic chemistry, with numerous pathways developed to achieve this transformation efficiently. These methods typically involve the reaction of a carboxylic acid derivative or a related precursor with an amine source.

Amidation Reactions from Carboxylic Acid Derivatives

A primary and highly effective route to benzamides is through the amidation of carboxylic acid derivatives. This strategy often begins with the conversion of a benzoic acid into a more reactive species, such as an acyl chloride or an anhydride, which can then readily react with ammonia (B1221849) or an amine.

A common procedure involves the reaction of the parent carboxylic acid with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This intermediate is highly electrophilic and reacts rapidly with ammonia to yield the primary benzamide. For instance, the synthesis of 3-methoxy-4-nitrobenzamide (B1366988) has been achieved by treating 3-methoxy-4-nitrobenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), followed by the introduction of ammonia gas. chemicalbook.com This two-step, one-pot procedure efficiently produces the desired benzamide in high yield. chemicalbook.com

Table 1: Example of Benzamide Synthesis from Carboxylic Acid

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 3-Methoxy-4-nitrobenzoic acid | 1. Oxalyl chloride, DMF 2. Ammonia | 3-Methoxy-4-nitrobenzamide | 97% chemicalbook.com |

This method's versatility allows for the synthesis of a wide array of substituted benzamides by simply varying the starting benzoic acid. For the target molecule, 3-methoxy-4-methyl-2-nitrobenzoic acid would be the required starting material. nih.gov

Hydrolysis of Aromatic Nitriles and Related Routes

An alternative pathway to benzamides involves the partial hydrolysis of aromatic nitriles (cyanobenzenes). This reaction can be catalyzed by either acid or base, with conditions carefully controlled to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylic acid.

For example, the synthesis of 3-methoxy-4-methylbenzonitrile (B1590838) has been documented, which could theoretically serve as a precursor to the corresponding benzamide through controlled hydrolysis. prepchem.comnih.gov While this route is a valid synthetic strategy, achieving selective partial hydrolysis can sometimes be challenging, requiring careful optimization of reaction conditions such as temperature, reaction time, and catalyst concentration.

Ring-Opening Reactions for Amide Bond Formation

A more specialized but elegant approach to forming benzamides involves the ring-opening of heterocyclic compounds, particularly 5-oxazolones (also known as azlactones). These heterocycles can be synthesized from N-protected amino acids and subsequently reacted with nucleophiles. researchgate.netbenthamdirect.com

The nucleophilic attack of an amine on the carbonyl group of the oxazolone (B7731731) ring leads to its opening and the formation of a new amide bond. researchgate.netarabjchem.orgingentaconnect.com This method is particularly useful for generating N-substituted benzamide derivatives. benthamdirect.com Research has shown that microwave-assisted ring-opening reactions can significantly reduce reaction times and improve yields, even with less reactive starting materials. researchgate.net This technique provides a pathway to complex benzamide structures that might be difficult to access through more traditional methods. arabjchem.orgresearchgate.net

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the fundamental mechanism underpinning most benzamide syntheses, particularly those starting from carboxylic acid derivatives. scribd.combyjus.comchemistrytalk.org This reaction involves the addition of a nucleophile (such as ammonia or an amine) to the carbonyl carbon of an acyl group, followed by the elimination of a leaving group. scribd.com

The reactivity of the starting material is crucial and follows a general trend:

Acyl Halides > Anhydrides > Esters > Amides

Due to their high reactivity, acyl chlorides are excellent substrates for this reaction. scribd.comchemistrytalk.org The reaction proceeds via a tetrahedral intermediate. scribd.combyjus.com The success of the substitution depends on the leaving group's ability; weaker bases are better leaving groups. scribd.com This principle is why converting a carboxylic acid (with a poor leaving group, -OH) to an acyl chloride (with a good leaving group, -Cl) is a common initial step. The subsequent reaction with ammonia or an amine is typically fast and efficient. chemicalbook.comscribd.com

Regioselective Introduction of Methoxy (B1213986), Methyl, and Nitro Functionalities

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzamide requires precise control over the placement of three different substituents on the benzene (B151609) ring. The order of introduction and the directing effects of the existing groups are critical considerations in designing a synthetic route.

Electrophilic Aromatic Nitration Mechanisms and Positional Control

Electrophilic aromatic substitution is the key reaction for introducing the nitro group (-NO₂) onto the benzene ring. The standard method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. uomustansiriyah.edu.iq

The position of nitration on a substituted benzene ring is determined by the electronic properties of the substituents already present. uomustansiriyah.edu.iqlibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and more reactive than benzene. They typically direct incoming electrophiles to the ortho and para positions. Examples include methoxy (-OCH₃) and methyl (-CH₃) groups. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. Most deactivators are meta-directing, with the notable exception of halogens, which are deactivating but ortho-, para-directing. uomustansiriyah.edu.iqlibretexts.org

In the context of synthesizing this compound, the starting aromatic ring would likely be 3-methoxy-4-methylbenzamide (B1613557) or a precursor like 4-methyl-3-methoxytoluene. The two existing substituents, methoxy and methyl, are both ortho-, para-directing activators. libretexts.org The powerful activating and ortho-, para-directing nature of the methoxy group generally exerts a dominant influence over the weaker methyl group. Therefore, nitration would be expected to occur at positions ortho or para to the methoxy group. In the target molecule, the nitro group is positioned at C2, which is ortho to the methoxy group at C3 and meta to the methyl group at C4. This outcome is consistent with the directing influence of the methoxy group.

Quantum chemical studies have explored the mechanism and regioselectivity of nitration, confirming that solvent effects are crucial for obtaining quantitatively reliable predictions of isomer distribution. d-nb.info The stability of the intermediate carbocation (the σ-complex or Wheland intermediate) helps to rationalize the observed product distribution. For ortho and para attack on a ring with an electron-donating substituent, a resonance structure can be drawn that places the positive charge directly on the carbon bearing the substituent, leading to enhanced stabilization. uomustansiriyah.edu.iqlibretexts.org

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Nitration

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH, -OR (e.g., -OCH₃) | Strongly Activating | Ortho, Para libretexts.org |

| -NH₂, -NR₂ | Strongly Activating | Ortho, Para uomustansiriyah.edu.iq |

| -R (e.g., -CH₃) | Weakly Activating | Ortho, Para libretexts.org |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para libretexts.org |

| -CHO, -COR | Moderately Deactivating | Meta uomustansiriyah.edu.iqlibretexts.org |

| -CO₂H, -CO₂R | Moderately Deactivating | Meta libretexts.org |

| -CN | Strongly Deactivating | Meta libretexts.org |

| -NO₂ | Strongly Deactivating | Meta libretexts.org |

Careful planning of the synthetic sequence is essential. For example, Friedel-Crafts reactions are incompatible with strongly deactivated rings, meaning nitration should often follow alkylation. The specific regioselectivity can also be influenced by steric hindrance and the use of different nitrating agents or reaction media. rsc.org

Methylation and Methoxy Group Incorporation Techniques

The introduction of methyl and methoxy groups onto the benzamide framework is a critical step in the synthesis of this compound and its analogs. Various strategies have been developed to achieve this, ranging from classical methylation reactions to modern catalytic approaches.

One common method for incorporating a methoxy group is through the methylation of a precursor containing a hydroxyl group. For instance, the synthesis of 4-methoxy N-(2-diethylaminoethyl) benzamide (4-MBZA) involves the ¹¹C-methylation of 4-hydroxy N-(2-diethylaminoethyl) benzamide (4-HBZA) using ¹¹C-methyltriflate. snmjournals.org This reaction highlights the use of a radiolabeled methylating agent to produce a PET imaging probe. snmjournals.org Similarly, direct methoxylation can be achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Transition metal-catalyzed reactions have also emerged as powerful tools for methylation. Nickel-catalyzed ortho-methylation of benzamides containing an 8-aminoquinoline (B160924) directing group has been reported, using dicumyl peroxide (DCP) as the methyl source. nih.gov This method allows for the selective introduction of a methyl group at the position ortho to the directing group. nih.gov Another approach involves the use of methyl-containing peroxides, such as dicumyl peroxide (DCP) and di-tert-butyl peroxide (DTBP), in conjunction with transition metal catalysts like palladium, nickel, and cobalt to achieve ortho-methylation of benzamides. nih.gov

Furthermore, innovative strategies such as the manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) have been developed. This method operates through an interrupted borrowing hydrogen (IBH) strategy, where methanol serves as both the methoxy methylating agent and the solvent. rsc.org This approach is notable for its efficiency and selectivity in producing N-(methoxymethyl)benzamide derivatives. rsc.org

The following table summarizes various methylation and methoxy group incorporation techniques:

| Method | Reagents | Key Features | Reference |

| ¹¹C-Methylation | ¹¹C-methyltriflate | Used for synthesizing radiolabeled compounds for PET imaging. | snmjournals.org |

| Direct Methoxylation | Methyl iodide or dimethyl sulfate, base | A classical method for introducing methoxy groups. | |

| Nickel-Catalyzed Ortho-Methylation | NiCl₂(PCy₃)₂, DCP, Na₂CO₃ | Utilizes a directing group for regioselective methylation. | nih.gov |

| Palladium-Catalyzed Ortho-Methylation | Pd(OAc)₂, DCP | Effective for ortho-methylation of benzenesulfonamide (B165840) and benzamide compounds. | nih.gov |

| Manganese(I)-Catalyzed Methoxymethylation | Mn(I) catalyst, methanol | An efficient and selective method for producing N-(methoxymethyl)benzamides. | rsc.org |

Functionalization via Substituted Benzoic Acid Precursors

The use of substituted benzoic acids as starting materials is a cornerstone in the synthesis of complex benzamides like this compound. This approach allows for the strategic introduction of various functional groups onto the aromatic ring prior to the formation of the amide bond.

A common strategy involves the nitration of a substituted benzoic acid. For example, 3-methoxy-4-nitrobenzoic acid can be synthesized and subsequently converted to the corresponding benzamide. chemicalbook.comontosight.ai The synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid starts from 3-alkoxy-4-acetoxybenzaldehyde, which undergoes nitration, deacetylation, methylation, oxidation, and finally deprotection to yield the desired substituted benzoic acid. google.com This multi-step process highlights the versatility of using functionalized precursors to build up molecular complexity.

Once the desired substituted benzoic acid is obtained, it can be converted to the benzamide through several methods. A typical procedure involves activating the carboxylic acid, often by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with ammonia or a primary amine. chemicalbook.comgoogle.com For instance, 3-methoxy-4-nitrobenzoic acid can be treated with oxalyl chloride and then with ammonia gas to yield 3-methoxy-4-nitrobenzamide. chemicalbook.com

The reactivity of the substituted benzoic acid can be further exploited through various functionalization reactions. Halogenated benzoic acid derivatives are particularly useful as they can undergo cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce additional substituents. beilstein-journals.org This allows for the synthesis of a wide array of highly functionalized benzamide derivatives.

The table below outlines the functionalization of substituted benzoic acid precursors:

| Precursor | Reaction | Reagents | Product | Reference |

| 3-Alkoxy-4-acetoxybenzaldehyde | Nitration, deacetylation, methylation, oxidation, deprotection | Concentrated nitric acid, etc. | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | google.com |

| 3-Methoxy-4-nitrobenzoic acid | Amidation | Oxalyl chloride, ammonia | 3-Methoxy-4-nitrobenzamide | chemicalbook.com |

| 4-Chloro-3-nitrobenzoic acid | Amination, Acyl chlorination, Amidation | Methylamine, Thionyl chloride | N-methyl-4-(methylamino)-3-nitrobenzamide | google.com |

| Halogenated benzoic acids | Cross-coupling or SNAr | Various catalysts and nucleophiles | Further functionalized benzamides | beilstein-journals.org |

Advanced Synthetic Techniques and Catalysis in Benzamide Construction

The construction of the benzamide core has been significantly advanced by the development of sophisticated synthetic techniques, particularly those involving transition metal catalysis. These methods offer high efficiency, selectivity, and functional group tolerance, enabling the synthesis of complex benzamide scaffolds.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for benzamide synthesis. eie.grrsc.org Palladium-catalyzed reactions are particularly prominent due to their mild reaction conditions and broad functional group compatibility. rsc.org

The Suzuki-Miyaura, Heck, Negishi, and Sonogashira reactions are examples of palladium-catalyzed cross-couplings that have been widely employed in organic synthesis. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. In the context of benzamide synthesis, these methods can be used to introduce aryl or other substituents onto the aromatic ring of a pre-formed benzamide or a benzoic acid precursor.

Recent advancements have focused on the development of ligand-free catalytic systems, which offer economic and environmental advantages by avoiding the use of expensive and often air-sensitive phosphine (B1218219) ligands. rsc.org For example, palladium-catalyzed Hiyama cross-coupling reactions of aryl halides with organosilanes have been developed for the synthesis of biaryl derivatives. mdpi.com

Copper-catalyzed reactions have also gained prominence for C-N bond formation. sioc-journal.cn For instance, a one-pot reaction involving the copper-catalyzed amidation of benzyl (B1604629) cyanide and cyanation of aryl iodides using N,N-dimethyl formamide (B127407) (DMF) as the amide source has been reported for the synthesis of N,N-dimethyl benzamides. sioc-journal.cn

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. ijnrd.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and improved product purity in shorter reaction times. ijnrd.orgrasayanjournal.co.in

This technology has been successfully applied to a variety of organic transformations relevant to benzamide synthesis, including hydrolysis, oxidation, and condensation reactions. For example, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. ijnrd.orgrasayanjournal.co.in

The synthesis of benzamide derivatives has also been achieved through microwave-assisted ring-opening of oxazolones. researchgate.net This method provides a rapid and high-yielding route to benzamides that are difficult to obtain through conventional heating. researchgate.net Furthermore, a series of benzamide derivatives with various functional groups have been synthesized using a facile and economical microwave-assisted protocol. nih.govebi.ac.uk

The table below highlights the advantages of microwave-assisted synthesis for specific reactions:

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Benzamide Hydrolysis | 1 hour reaction time | 7 minutes, 99% yield | ijnrd.orgrasayanjournal.co.in |

| Toluene Oxidation | 10-12 hours reaction time | 5 minutes, 40% yield | rasayanjournal.co.in |

| Benzamide Synthesis from Oxazolone | Difficult to obtain product | Reduced reaction time, good yields | researchgate.net |

Chemo- and Regioselective Synthesis of Complex Benzamide Scaffolds

The ability to control the chemo- and regioselectivity of reactions is paramount for the synthesis of complex, polysubstituted benzamides. Advanced catalytic systems and synthetic strategies have been developed to address this challenge.

Rhodium(III)-catalyzed C-H activation has proven to be a powerful tool for the regioselective functionalization of benzamides. researchgate.netacs.org For example, a redox-neutral rhodium(III)-catalyzed [4+1] annulation of N-carbamoyl indoles with electron-deficient alkynes has been used to synthesize functionalized 1H-imidazo[1,5-a]indol-3(2H)-ones with high chemo- and regioselectivity. researchgate.net

The use of directing groups is a common strategy to achieve regioselectivity in C-H functionalization reactions. Carboxylic acid groups can act as directing groups in ruthenium(II)-catalyzed functionalization of arenes, enabling the synthesis of complex molecules from readily available benzoic acid precursors. researchgate.net

Quinone monoacetals (QMAs) have emerged as versatile building blocks for the regioselective synthesis of complex aromatics. divyarasayan.org Their dual nature as both nucleophiles and electrophiles allows for a variety of transformations, including multicomponent reactions to construct highly functionalized aromatic structures. divyarasayan.org

Furthermore, chemo- and regioselective approaches to functionalizing heterocyclic scaffolds, such as isoxazoles, have been developed. nih.gov For instance, the SNAr reaction of 5-nitroisoxazoles with various bis(nucleophiles) provides a regioselective route to a wide range of bis(isoxazole) derivatives. nih.gov

Spectroscopic and Crystallographic Elucidation of 3 Methoxy 4 Methyl 2 Nitrobenzamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, which is in turn affected by the presence of neighboring functional groups. For 3-Methoxy-4-methyl-2-nitrobenzamide, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amide protons.

The aromatic region would likely show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons would experience different electronic effects from the methoxy, methyl, and nitro groups, leading to different chemical shifts. The protons of the amide group (-CONH₂) would typically appear as a broad singlet, and its chemical shift can be influenced by solvent and temperature. researchgate.net The methoxy (-OCH₃) and methyl (-CH₃) groups would each give rise to a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.2 | m |

| Amide-NH₂ | 7.0 - 8.5 | br s |

| Methoxy-OCH₃ | ~3.9 | s |

| Methyl-CH₃ | ~2.4 | s |

Note: Predicted values are based on the analysis of related substituted benzamides. Actual experimental values may vary.

The carbonyl carbon of the amide group is expected to appear at a downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will show a range of signals depending on their substitution. The carbon attached to the electron-withdrawing nitro group will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield. The carbons of the methoxy and methyl groups will appear at characteristic upfield positions.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165 - 170 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-OCH₃ | 155 - 160 |

| Aromatic C-CH₃ | 135 - 140 |

| Other Aromatic C | 110 - 135 |

| Methoxy -OCH₃ | ~56 |

| Methyl -CH₃ | ~20 |

Note: Predicted values are based on the analysis of related substituted benzamides and their precursors. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms within a molecule.

COSY spectra would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC spectra would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the methoxy and methyl protons and the adjacent aromatic carbons, as well as correlations between the aromatic protons and the carbonyl carbon of the amide group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The presence of the amide, nitro, methoxy, and methyl groups would give rise to distinct peaks in the spectrum.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amide, the C=O stretching of the amide carbonyl group, the asymmetric and symmetric stretching of the nitro group, the C-O stretching of the methoxy group, and the C-H stretching and bending vibrations of the aromatic ring and the methyl group.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 |

| Amide (-CONH₂) | C=O Stretch | 1680 - 1640 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1520 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1330 |

| Methoxy (-OCH₃) | C-O Stretch | 1270 - 1230 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 |

Note: Predicted values are based on the analysis of related nitrobenzamides and substituted aromatic compounds.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretching of the nitro group. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light. libretexts.orguzh.ch

For aromatic compounds like this compound, the electronic transitions primarily involve π → π* and n → π* transitions. uzh.ch The benzene (B151609) ring and the nitro group constitute a significant π-conjugated system. The absorption bands in the UV-Vis spectrum arise from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). up.ac.za

In substituted benzamides, the presence of functional groups like the methoxy (-OCH3), methyl (-CH3), and nitro (-NO2) groups significantly influences the energy of these transitions and, consequently, the absorption maxima (λmax). The nitro group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, particularly affect the electronic distribution within the benzene ring. This can lead to shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For instance, the n → π* transition, which involves the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups, typically occurs at longer wavelengths and with lower intensity compared to the π → π* transitions of the aromatic system. libretexts.org

A theoretical UV-Vis spectral analysis can also be performed to complement experimental findings and aid in the assignment of electronic transitions. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C9H10N2O4, the calculated molecular weight is approximately 210.19 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized, often resulting in a molecular ion peak ([M]+) that corresponds to the intact molecule's mass. Further fragmentation of the molecular ion produces a characteristic pattern of fragment ions, which can be interpreted to deduce the compound's structure. youtube.com

The fragmentation of benzamide (B126) derivatives is well-documented. Common fragmentation pathways involve cleavage of the amide bond. For this compound, characteristic fragments would likely arise from the loss of the amide group (-CONH2), the methoxy group (-OCH3), or the nitro group (-NO2). The stability of the resulting carbocations and radical cations dictates the relative abundance of the fragment peaks in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

X-ray Crystallography and Solid-State Structural Investigations

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

The crystal structure of related nitrobenzamide compounds often shows non-planar conformations due to steric hindrance between the substituents. dntb.gov.ua In the case of this compound, the ortho-nitro group is likely to be twisted out of the plane of the benzene ring. The analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice, stabilized by various intermolecular interactions such as hydrogen bonds (N-H···O, C-H···O), π-π stacking, and other van der Waals forces. scirp.orgdntb.gov.ua These interactions are crucial in determining the supramolecular architecture of the solid state. nih.goviucr.org

Table 1: Representative Crystallographic Data for a Related Benzamide Structure

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.0551(11) |

| b (Å) | 9.7853(8) |

| c (Å) | 16.6517(16) |

| β (°) | 90.092(4) |

| Volume (ų) | 1964.28(3) |

| Z | 4 |

| Note: This data is for N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide and serves as an illustrative example of crystallographic parameters for a complex benzamide derivative. scirp.org |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to analyze the purity of a crystalline sample. researchgate.net The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). google.comscielo.org.mx

For this compound, a PXRD analysis would confirm the crystalline nature of a synthesized batch and could be used to identify different polymorphic forms if they exist. Each polymorph would exhibit a unique PXRD pattern. The experimental powder pattern can be compared with a pattern calculated from single-crystal X-ray diffraction data to verify the bulk purity of the sample. scielo.org.mx

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, a Hirshfeld surface analysis would provide insights into the nature and significance of various interactions, such as hydrogen bonds involving the amide and nitro groups, as well as C-H···O, C-H···π, and π-π stacking interactions. dntb.gov.uanih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of contact. For example, in related structures, H···O/O···H, H···C/C···H, and H···H contacts are often the most significant. nih.govkapadokya.edu.tr This analysis is instrumental in understanding the forces that govern the self-assembly of molecules in the solid state. iucr.org

Chemical Reactivity, Functional Group Interconversions, and Derivatization Studies of 3 Methoxy 4 Methyl 2 Nitrobenzamide

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and is a key site for synthetic modifications.

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group on the benzamide (B126) ring is a common transformation, leading to the corresponding amino derivative. This conversion dramatically alters the compound's electronic properties and reactivity. For related nitrobenzamides, this reduction is typically achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C) or using metals like iron (Fe) powder in an acidic medium. For instance, the reduction of the related compound N-methoxy-N,3-dimethyl-4-nitrobenzamide to its amino derivative can be accomplished with agents like hydrogen gas with a palladium catalyst. This transformation is crucial as the resulting amino group can undergo a wide range of further reactions, serving as a key step in the synthesis of more complex molecules and pharmaceutical intermediates. smolecule.comnbinno.com

Mechanistic Aspects of Aromatic Nitration Reactions

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzamide itself involves an electrophilic aromatic substitution, specifically a nitration reaction. The mechanism for aromatic nitration generally proceeds via a two-step process. mdpi.com First, a highly reactive electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid, typically with the aid of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com

The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. mdpi.com In the final step, a weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com The regioselectivity of the nitration is directed by the existing substituents on the ring. In the case of a precursor like 3-methoxy-4-methylbenzamide (B1613557), the electron-donating methoxy (B1213986) and methyl groups would direct the incoming nitro group.

Nitro Group Reactivity in Substitution Reactions

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). smolecule.comontosight.ai This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. While specific studies on this compound are limited, related nitrobenzamide derivatives demonstrate this reactivity. For example, the chloro groups on N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide can undergo nucleophilic substitution. smolecule.com Similarly, the methoxy group in 4-Methoxy-2-nitrobenzamide can be replaced by strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups onto the aromatic ring, further diversifying the chemical space accessible from this scaffold.

Reactions at the Amide Moiety

The amide functional group is another key site for chemical modification, allowing for hydrolysis or derivatization at the nitrogen atom.

Hydrolysis and Amide Bond Cleavage

The amide bond in benzamides can be cleaved through hydrolysis under either acidic or basic conditions. smolecule.com This reaction results in the formation of the corresponding carboxylic acid and ammonia (B1221849) or an amine. For example, the hydrolysis of the related compound N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide under acidic or basic conditions yields 4-methoxy-3-nitrobenzoic acid. smolecule.com This reaction is a fundamental transformation, often used in degradative studies or to convert the amide back to a carboxylic acid for further synthetic manipulations.

N-Substitution and Derivatization of the Amide Nitrogen

The nitrogen atom of the amide group can be substituted to form N-substituted benzamides. This is a common strategy to modify the properties of the molecule. For instance, in the synthesis of related compounds, N-substitution is a key step. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide involves the reaction of 4-(methylamino)-3-nitrobenzoyl chloride with an aqueous solution of methylamine. google.com Similarly, N-methoxy-N,3-dimethyl-4-nitrobenzamide is synthesized via the direct acylation of the corresponding carboxylic acid. These N-substituted derivatives often exhibit different biological activities and physical properties compared to the primary amide.

Cyclization Reactions Involving the Amide Group

The amide functionality in this compound is a key site for intramolecular cyclization reactions, often preceded by the reduction of the adjacent nitro group. The resulting ortho-amino group can readily react with the amide to form various heterocyclic systems.

A significant application of this strategy is the synthesis of benzodiazepine (B76468) derivatives. For instance, N-substituted 2-nitrobenzamides can undergo a tandem annulation procedure. This process involves the reduction of the nitro group to form a reactive nitrene intermediate, which then participates in C-H activation and subsequent cyclization to construct 1,4-benzodiazepine-5-ones. This method has been shown to be efficient, with moderate to high yields (up to 90%), and accommodates a wide range of substrates. nih.gov

Another important cyclization pathway involves the palladium-catalyzed intramolecular reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides. These reactions can lead to the formation of 4-substituted 5-nitroisoquinolin-1-ones. researchgate.net The specific products can be influenced by the reaction conditions and the nature of the substituents. For example, the reaction of N,N-diallyl-2-iodo-3-nitrobenzamide with a palladium catalyst can yield a mixture of 2-allyl-4-methyl-5-nitroisoquinolin-1-one and 2-allyl-4-methylene-5-nitro-3,4-dihydroisoquinolin-1-one. researchgate.net Subsequent hydrogenation of the nitro group in these compounds provides the corresponding 5-aminoisoquinolin-1-ones, which are of interest for their potential biological activities. researchgate.net

The table below summarizes key cyclization reactions starting from derivatives of 2-nitrobenzamides.

| Starting Material | Reagents and Conditions | Product | Yield |

| N-(3-methylbut-2-en-1-yl)-2-nitro-benzamide derivatives | MoO₂(acac)₂, Cu(CF₃SO₃)₂, PPh₃ | 1,4-benzodiazepine-5-ones | Up to 90% |

| N-(2-alkenyl)-2-iodo-3-nitrobenzamides | Pd(PPh₃)₄, Et₃N, Bu₄NCl, 150°C | 4-substituted 5-nitroisoquinolin-1-ones | Good |

Reactivity of Methoxy and Methyl Substituents

The methoxy and methyl groups on the benzamide ring, while not as reactive as the nitro and amide groups, can undergo specific modifications to create diverse derivatives.

Reactions at the Methyl Group (e.g., Side-chain functionalization)

The methyl group (-CH₃) attached to the aromatic ring can be a site for functionalization, although it generally requires harsh reaction conditions or specific catalytic systems. Free-radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen atom onto the methyl group, forming a benzylic halide. This halomethyl derivative is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.

Elaboration into Polyfunctionalized and Hybrid Molecular Architectures

The structural framework of this compound serves as a valuable scaffold for the construction of more complex molecular architectures, including annulated systems and intricate heterocyclic scaffolds.

Construction of Annulated Systems

Annulated systems, where a new ring is fused to the existing benzene (B151609) ring, can be synthesized from derivatives of this compound. A notable example is the synthesis of phenanthridinone derivatives. This can be achieved through rhodium-catalyzed dual C-H bond activation and annulation reactions of N-methoxybenzamides with aryltriethoxysilanes. researchgate.net This one-pot synthesis provides an efficient route to substituted phenanthridinones. researchgate.net Palladium-catalyzed reactions of N-methoxy benzamides with benzynes have also been shown to yield tricyclic phenanthridinone derivatives. rsc.org These reactions highlight the utility of the amide directing group in facilitating the formation of new carbon-carbon bonds at the ortho position.

The following table details examples of annulation reactions to form phenanthridinone systems.

| Reactants | Catalyst System | Product |

| N-methoxybenzamides and aryltriethoxysilanes | Rh(III) catalyst | Substituted phenanthridinones |

| N-methoxy 4-methoxy benzamide and o-(trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂, Adm-1-COOH, K₂S₂O₈ | Phenanthridinone derivative |

Integration into Complex Heterocyclic Scaffolds

The versatile reactivity of the functional groups in this compound allows for its integration into a wide array of complex heterocyclic systems. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize 1,2,3-triazole-containing hybrids. For example, derivatives of 2-nitrobenzamide (B184338) can be functionalized with a terminal alkyne, which can then react with various organic azides to form 1,4-disubstituted 1,2,3-triazoles. researchgate.net This strategy has been used to create quinazolinone-1,2,3-triazole hybrids by first synthesizing a 5-methoxy-2-nitro-4-(prop-2-yn-1-yloxy)benzamide intermediate. researchgate.net

Furthermore, the core structure can be incorporated into benzothiazole-containing molecules. For instance, N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides have been synthesized and evaluated for their biological potential. researchgate.net These examples demonstrate the role of this compound and its close analogues as key building blocks in the construction of diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry. scholaris.caresearch-solution.com

Future Directions and Emerging Research Avenues for 3 Methoxy 4 Methyl 2 Nitrobenzamide

The exploration of substituted benzamides continues to be a fertile ground for chemical research, driven by their utility as intermediates and their presence in biologically active molecules. For a specifically functionalized compound like 3-Methoxy-4-methyl-2-nitrobenzamide, future research is poised to leverage cutting-edge advancements in chemical sciences. The strategic placement of methoxy (B1213986), methyl, and nitro groups on the benzamide (B126) scaffold presents a unique electronic and steric environment, inviting deeper investigation into its synthesis, structure, and reactivity. The following sections outline key emerging research avenues that could significantly shape the future landscape of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Methoxy-4-methyl-2-nitrobenzamide, and what intermediates are critical for its preparation?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled conditions (e.g., low temperatures at -50°C) to activate the carboxylic acid group of 2-methoxy-4-methylbenzoic acid. Subsequent reaction with an appropriate amine or nitro-substituted intermediate, such as nitroaniline derivatives, forms the target amide . Key intermediates include substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) and functionalized amines, as demonstrated in analogous benzamide syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR to confirm substituent positions and amide bond formation.

- UV-Vis spectroscopy to analyze electronic transitions influenced by nitro and methoxy groups.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography (if crystalline) to resolve spatial arrangements of substituents, as shown in structurally similar nitrobenzamides .

Q. How does pH influence the fluorescence properties of benzamide derivatives like this compound?

- Methodological Answer : Fluorescence intensity can be pH-dependent due to protonation/deprotonation of functional groups. For example, studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide show fluorescence quenching at acidic pH (e.g., pH 2.7) and enhanced intensity in neutral/basic conditions (pH 7–10). Researchers should perform titrations using 0.1 M HCl/NaOH to map pH effects, with validation via fluorometric assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., nitro groups as electron-withdrawing, methoxy as electron-donating) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can optimize molecular geometries and calculate Fukui indices to identify reactive regions. Cross-validation with experimental data (e.g., reaction yields) is critical .

Q. What strategies address discrepancies in reported spectral data for nitrobenzamide derivatives?

- Methodological Answer : Contradictions in NMR/UV data often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Reproduce experiments under standardized conditions (solvent, temperature).

- Use high-purity reagents and validate intermediates via HPLC.

- Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures) to confirm substituent positions .

Q. How do steric effects of substituents impact the crystallization of nitrobenzamides?

- Methodological Answer : Bulky groups (e.g., methoxy, nitro) can hinder crystal packing. To improve crystallinity:

- Modify solvent systems (e.g., use slow-evaporation in DMSO/water mixtures).

- Introduce hydrogen-bond donors/acceptors (e.g., hydroxyl groups) to enhance lattice stability.

- Refer to crystallographic studies of analogs like N-cyclohexyl-3-hydroxy-4-methoxybenzamide for guidance on favorable packing motifs .

Q. What methods optimize coupling efficiency in benzamide synthesis?

- Methodological Answer : Efficiency depends on:

- Coupling reagent selection : DCC/HOBt outperforms carbodiimides like EDCl in sterically hindered systems.

- Temperature control : Low temperatures (-50°C to 0°C) minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

- Post-reaction purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.